Product packaging for Methyl (R)-3-phenylbutyrate(Cat. No.:CAS No. 1472-07-7)

Methyl (R)-3-phenylbutyrate

Cat. No.: B074226
CAS No.: 1472-07-7
M. Wt: 178.23 g/mol
InChI Key: DSWKGCIHFICHAC-SECBINFHSA-N
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Description

Methyl (R)-3-phenylbutyrate is a high-value chiral building block of significant interest in synthetic organic chemistry and medicinal chemistry research. This enantiopure ester serves as a versatile precursor for the asymmetric synthesis of a wide range of biologically active molecules. Its core structure, featuring a stereogenic center at the beta-position to both the aromatic ring and the ester carbonyl, makes it an ideal synthon for constructing complex molecular architectures with defined stereochemistry. Researchers utilize this compound in the development of pharmaceutical intermediates, particularly for non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds where the (R)-configured 3-phenylbutyric acid scaffold is a critical pharmacophore. Its mechanism of action in final active compounds often involves stereospecific interactions with enzymatic targets or receptors, where the enantiopurity is essential for achieving high binding affinity and reducing off-target effects. This compound is extensively used in methodological studies for catalytic hydrogenation, enzymatic resolution, and other stereoselective transformations, providing a benchmark for evaluating new chiral catalysts and synthetic methodologies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14O2 B074226 Methyl (R)-3-phenylbutyrate CAS No. 1472-07-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (3R)-3-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(8-11(12)13-2)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWKGCIHFICHAC-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)OC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)OC)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Methyl R 3 Phenylbutyrate and Analogues

Chemo-Catalytic Approaches to Enantioselective Synthesis

Chemo-catalytic methods offer powerful tools for the asymmetric synthesis of chiral molecules like methyl (R)-3-phenylbutyrate. These approaches utilize chiral catalysts to control the stereochemical outcome of a reaction, leading to the desired enantiomer in high purity.

Asymmetric Hydrogenation and Transfer Hydrogenation

Asymmetric hydrogenation and transfer hydrogenation are widely employed techniques for the enantioselective reduction of prochiral ketones and olefins. These methods are particularly relevant for the synthesis of chiral 3-phenylbutanoate derivatives from the corresponding keto esters or unsaturated precursors.

The successful asymmetric hydrogenation of prochiral keto esters, such as ethyl 2-oxo-4-phenylbutyrate, heavily relies on the design of the catalyst and the nature of the chiral ligands employed. researcher.life The interaction between the substrate, the metal center, and the chiral ligand dictates the stereochemical pathway of the hydrogenation reaction.

The structure of the chiral ligand is a key determinant of enantioselectivity. researcher.life For instance, in the hydrogenation of (E)-ethyl 2-oxo-4-arylbut-3-enoate, a ruthenium catalyst bearing the (S)-SunPhos ligand has been shown to produce ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excesses (ee) of 94-96%. acs.org This highlights the effectiveness of tailored chiral phosphine (B1218219) ligands in creating a specific chiral environment around the metal center, which in turn directs the hydrogenation to one of the two enantiotopic faces of the carbonyl group.

The following table summarizes the performance of different catalytic systems in the asymmetric hydrogenation of related keto esters:

Catalyst SystemSubstrateProductEnantiomeric Excess (ee)Reference
[NH2Me2]+[{RuCl[(S)-SunPhos]}2(μ-Cl3)](E)-ethyl 2-oxo-4-arylbut-3-enoateethyl 2-hydroxy-4-arylbutyrate94-96% acs.org
Ru catalyst with SunPhos ligand2-oxo-4-phenylbutanoic acid2-hydroxy-4-phenylbutanoic acid91.8% acs.org
Pt on alumina-carbon compositeethyl 2-oxo-4-phenylbutyrate(R)-ethyl 2-hydroxy-4-phenylbutyrateHigh researcher.lifenih.gov

The choice of metal is a critical factor in the stereocontrol of asymmetric hydrogenation reactions. researcher.life Platinum (Pt), iridium (Ir), rhodium (Rh), and copper (Cu) are among the most effective metals for these transformations, each exhibiting distinct catalytic properties. researcher.lifenih.govnih.gov

Platinum (Pt): Platinum catalysts, particularly when supported on materials like alumina-carbon composites and modified with chiral auxiliaries such as cinchona alkaloids, have demonstrated high efficiency in the enantioselective hydrogenation of activated ketones like ethyl 2-oxo-4-phenylbutyrate. researcher.lifenih.gov The electronic properties of Pt, which can be tuned by the support, play a crucial role in the catalyst-substrate interaction and the resulting stereoselectivity. nih.gov

Iridium (Ir): Iridium complexes, especially those featuring chiral phosphine/oxazoline ligands, are effective for the asymmetric hydrogenation of various substrates. acs.org Mechanistic studies suggest that these reactions can proceed through an iridium(III) dihydride intermediate, where the stereocontrolled transfer of hydride to the substrate is the key step in determining the product's chirality. acs.org

Rhodium (Rh): Rhodium catalysts are well-known for their high activity and stereoselectivity in the hydrogenation of a wide range of unsaturated compounds. thieme-connect.de The stereochemical outcome of rhodium-catalyzed hydrogenations can be highly dependent on the reaction conditions and the specific chiral ligands used. thieme-connect.de

Copper (Cu): Copper-catalyzed asymmetric reductions have also emerged as a valuable tool. For instance, copper complexes with chiral bidentate phosphine ligands can catalyze the reductive coupling of enynes with ketones to produce chiral tertiary alcohols with good diastereoselectivity and enantioselectivity. nih.gov

The effectiveness of these metal catalysts is intimately linked to the design of the chiral ligands that coordinate to them, creating a chiral pocket that directs the approach of the substrate and the delivery of hydrogen.

Asymmetric Michael Additions and Related Conjugate Additions

Asymmetric Michael additions are a powerful method for the stereoselective formation of carbon-carbon bonds, providing access to a wide range of chiral molecules. nih.govacs.org This strategy is particularly useful for constructing the phenylbutanoate scaffold.

Organocatalysis, which utilizes small organic molecules as catalysts, has become a prominent strategy for enantioselective Michael additions. rsc.orgfrontiersin.orgnih.gov Chiral thioureas, squaramides, and cinchona alkaloids are common organocatalysts that activate substrates through hydrogen bonding. rsc.orgfrontiersin.orgbuchler-gmbh.com

In the context of phenylbutanoate synthesis, organocatalysts have been successfully used in the Michael addition of various nucleophiles to α,β-unsaturated compounds. For example, chiral thiourea (B124793) catalysts derived from (R,R)-1,2-diphenylethane-1,2-diamine have been shown to mediate the Michael addition of β-ketoesters to trans-β-nitrostyrene, affording products with adjacent quaternary and tertiary stereocenters. rsc.org Similarly, cinchona alkaloid-derived thioureas can catalyze the addition of nitromethane (B149229) to benzylidene-2-benzoyl acetate (B1210297) to produce (3R)-ethyl 2-benzoyl-4-nitro-3-phenylbutanoate. frontiersin.org

The following table highlights some organocatalytic systems used for the synthesis of phenylbutanoate analogues:

OrganocatalystNucleophileElectrophileProductReference
(R,R)-DPEN-derived thioureaβ-ketoestertrans-β-nitrostyreneEthyl 2-acetyl-4-nitro-3-phenylbutanoate rsc.org
Cinchona alkaloid-derived thioureaNitromethaneBenzylidene-2-benzoyl acetate(3R)-ethyl 2-benzoyl-4-nitro-3-phenylbutanoate frontiersin.org
N-[3,5-bis(trifluoromethyl)phenyl]- N′-(9R)-cinchonan-9-yl-ureamethyl 2-fluoro-3-((4-methoxyphenyl)thio)-3-oxopropanoate(E)-(2-nitrovinyl)benzenemethyl (2R,3R)-2-fluoro-2-(((4-methoxyphenyl)thio)carbonyl)-4-nitro-3-phenylbutanoate buchler-gmbh.com

Metal-catalyzed asymmetric Michael additions offer a complementary approach to organocatalytic methods. nih.govacs.org Transition metal complexes, often featuring chiral ligands, can effectively catalyze the conjugate addition of nucleophiles to α,β-unsaturated systems. nih.gov

While specific examples for the direct synthesis of this compound via metal-catalyzed Michael addition are less common in the provided search results, the general principles are well-established. nih.gov These reactions are crucial for constructing natural products with complex stereochemistry, including contiguous quaternary stereocenters. nih.gov

For example, copper catalysts have been employed in asymmetric 1,4-addition reactions. acs.org The development of novel ligands for metals like gold(I) has also enabled enantioselective cyclization reactions that proceed through a Michael-type addition. acs.org The aza-Michael addition, a variation where an amine is the nucleophile, has also been explored for the synthesis of novel amino acid derivatives, sometimes utilizing metal-free conditions. bohrium.com

Diastereoselective Synthetic Pathways

Diastereoselective synthesis introduces chirality by creating a diastereomeric intermediate, which can then be separated or selectively transformed to yield the desired enantiomer.

A well-established method for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary into the substrate. This auxiliary directs the stereochemical outcome of subsequent reactions, after which it can be removed and ideally recycled. Evans' oxazolidinones are a prominent class of chiral auxiliaries widely used in various stereoselective transformations, including aldol (B89426) reactions and alkylations, to produce complex chiral molecules. mdpi.comresearchgate.net The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of reagents, leading to high diastereoselectivity. mdpi.com

The general strategy involves covalently attaching the chiral auxiliary to an achiral substrate. The resulting adduct then undergoes a diastereoselective transformation. Finally, the auxiliary is cleaved from the product, releasing the desired chiral molecule. harvard.edu This approach has been successfully applied to the synthesis of various chiral building blocks. chemrxiv.org

For the synthesis of 3-phenylbutyrate analogues, a chiral auxiliary can be attached to a suitable precursor. For instance, the conjugate addition of organocuprates to a chiral fumarate (B1241708) derivative has been employed to generate enantiomerically enriched succinate (B1194679) derivatives, which are structurally related to phenylbutyrates. scilit.com

Stereoselective transformations of prochiral or racemic precursors offer another avenue to chiral molecules. This can involve the use of chiral reagents or catalysts to selectively form one enantiomer. For example, the diastereoselective catalytic hydrogenation of Schiff bases derived from N-pyruvoyl-(S)-proline esters has been studied. The stereochemistry of the hydrogenation is primarily controlled by the chirality of the proline ester moiety. sigmaaldrich.com

Another approach involves the stereoselective reduction of a prochiral ketone. While not directly producing this compound, the principles are applicable. For instance, the reduction of 2-oxo-4-phenylbutanoate derivatives using various catalytic systems can yield chiral hydroxyesters, which are valuable precursors. mdpi.com

Friedel-Crafts Reactions for Phenylbutyrate Precursors

The Friedel-Crafts reaction is a classic method for attaching substituents to an aromatic ring and can be employed to synthesize precursors for phenylbutyrates. wikipedia.org This reaction, proceeding via electrophilic aromatic substitution, is broadly categorized into alkylation and acylation. nih.gov

In the context of synthesizing phenylbutyrate precursors, Friedel-Crafts acylation is particularly relevant. organic-chemistry.org This involves the reaction of an arene (like benzene) with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). sigmaaldrich.com The resulting aryl ketone can then be further elaborated to the desired phenylbutyrate structure. For example, the Friedel-Crafts acylation of benzene (B151609) with 2-acetoxybutanoyl chloride has been used to synthesize methyl 2-hydroxy-4-oxo-4-phenylbutanoates. researchgate.net Similarly, activating L-malic acid as an anhydride and performing a selective Friedel-Crafts acylation with benzene can yield an α-hydroxy keto acid, a precursor to (R)-2-hydroxy-4-phenylbutyric acid. researchgate.net

The general mechanism for Friedel-Crafts acylation involves the formation of an acylium ion, which acts as the electrophile and attacks the aromatic ring. sigmaaldrich.com A key advantage of the acylation reaction over alkylation is that the product, an aryl ketone, is deactivated towards further substitution, preventing polysubstitution products. organic-chemistry.org

Photoredox Catalysis and Light-Promoted Reactions

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling a wide range of transformations under mild conditions. rsc.org This methodology utilizes a photocatalyst, typically a transition metal complex or an organic dye, which absorbs visible light to reach an excited state. usp.br In this excited state, the photocatalyst can engage in single-electron transfer (SET) processes, generating radical intermediates that can participate in bond-forming reactions. nih.gov

The general mechanism of photoredox catalysis involves the photoexcitation of the catalyst, followed by either an oxidative or reductive quenching cycle. usp.br In an oxidative quenching cycle, the excited photocatalyst accepts an electron from a substrate, generating a radical cation. In a reductive quenching cycle, the excited photocatalyst donates an electron to a substrate, forming a radical anion. These radical intermediates can then undergo various reactions. nih.gov

While direct synthesis of this compound via photoredox catalysis is not extensively documented in the provided search results, the principles can be applied to the synthesis of its precursors and analogues. For instance, photoredox catalysis has been used for the asymmetric C-radical addition to chiral glyoxylate-derived sulfinyl imines to produce unnatural α-amino acids. chemrxiv.org A proposed mechanism involves the photocatalyst abstracting an electron from a deprotonated carboxylic acid to generate a carboxylate radical, which then extrudes CO₂ to form a carbon-centered radical. This radical adds to the sulfinyl imine, and subsequent reduction and protonation yield the final product. chemrxiv.org

Furthermore, visible-light-promoted reactions have been developed for the α-aminoalkylation of Morita-Baylis-Hillman acetates with N-methyl arylamines, leading to N-containing alkyl acrylates. acs.orgamazonaws.com These examples showcase the potential of photoredox catalysis to form C-C bonds and introduce functionality under mild conditions, which could be adapted for the synthesis of phenylbutyrate derivatives.

Biocatalytic Approaches to Enantioselective Synthesis

Biocatalysis offers a green and highly selective alternative for the synthesis of enantiomerically pure compounds. utupub.fiunimi.itacs.org Enzymes, particularly lipases and engineered reductases, have been successfully employed for the kinetic resolution and asymmetric synthesis of chiral esters and alcohols.

Lipase-catalyzed kinetic resolution is a widely used method for separating enantiomers of racemic mixtures. almacgroup.com In the case of 3-phenylbutanoic acid esters, various lipases have been screened for their ability to selectively hydrolyze one enantiomer, leaving the other unreacted. For example, the hydrolysis of racemic ethyl 3-phenylbutanoate using lipases from Pseudomonas cepacia, Alcaligenes spp., and Pseudomonas fluorescens has shown excellent enantioselectivity, providing access to both (S)-3-phenylbutanoic acid and the unreacted (R)-ethyl 3-phenylbutanoate with high enantiomeric excess (ee). almacgroup.com

A study on the hydrolase-mediated hydrolysis of (±)-ethyl 3-phenylbutanoate identified several effective biocatalysts. The results are summarized in the table below.

Engineered enzyme systems have also been developed for the asymmetric synthesis of related chiral intermediates. For example, a bi-enzyme coupled system consisting of a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) for cofactor regeneration has been used for the highly selective asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) to (R)-2-hydroxy-4-phenylbutyrate ethyl ester ((R)-HPBE). bohrium.com A recombinant E. coli strain expressing a fusion of these enzymes achieved a 98.3% conversion rate with an enantiomeric excess of 99.9% for (R)-HPBE. bohrium.com

Directed evolution of enzymes has also been employed to improve their enantioselectivity. For instance, mutations in a Pseudomonas fluorescens esterase have been shown to significantly increase its enantioselectivity towards ethyl-3-phenylbutanoate. harvard.edu

The kinetic resolution of racemic ethyl 2-hydroxy-4-phenylbutyrate has also been achieved using lipase (B570770) from Thermomyces lanuginosus immobilized as cross-linked enzyme aggregates (CLEAs), demonstrating another effective biocatalytic strategy. bohrium.com

Enzyme-Catalyzed Asymmetric Reduction of Keto Esters

Enzyme-catalyzed asymmetric reduction of prochiral keto esters represents a direct and atom-economical route to chiral hydroxy esters like the precursor to this compound. nih.govresearchgate.net This method relies on the ability of certain enzymes, primarily ketoreductases (KREDs) and carbonyl reductases (CARs), to stereoselectively transfer a hydride from a cofactor, typically NAD(P)H, to a carbonyl group. zhaw.chnih.gov The high enantioselectivity of these enzymes often yields products with excellent optical purity. nih.gov

Ketoreductase (KRED) and Carbonyl Reductase (CAR) Engineering

To enhance the efficiency and substrate scope of KREDs and CARs for industrial applications, protein engineering has emerged as a powerful tool. sci-hub.se Techniques such as directed evolution and site-directed mutagenesis are employed to improve enzyme properties, including activity, stability, and enantioselectivity. acs.org For instance, structure-guided engineering of a ketoreductase has been successfully used to improve its performance in the synthesis of chiral alcohol intermediates. zhaw.ch

One notable example involves the engineering of ChKRED20, a robust NADH-dependent ketoreductase. sci-hub.se Through iterative saturation mutagenesis, researchers have successfully enhanced its activity towards aryl ketoesters, enabling the complete reduction of high substrate loadings (100 g/L) to the corresponding chiral alcohols with high yields (>90%) and excellent enantiomeric excess (97–>99% ee). sci-hub.se Similarly, engineering of a carbonyl reductase from Acetobacter sp. has been shown to be effective for the asymmetric reduction of various carbonyl compounds. nih.gov

The development of engineered KREDs has led to significant improvements in the synthesis of various pharmaceutical intermediates. For example, an engineered ketoreductase was developed for the synthesis of an ipatasertib (B1662790) precursor, a drug candidate for cancer treatment. zhaw.ch The final engineered variant, with ten amino acid substitutions, exhibited a 64-fold improvement in activity and achieved a high conversion rate (≥ 98%) and diastereomeric excess (99.7%) at a substrate concentration of 100 g/L. zhaw.ch

Table 1: Examples of Engineered Ketoreductases and Carbonyl Reductases

Enzyme Original Source Engineering Strategy Target Substrate/Product Key Improvements
ChKRED20 Chryseobacterium sp. CA49 Iterative saturation mutagenesis Aryl ketoesters Increased activity, >90% yield, 97->99% ee at 100 g/L substrate
Ipatasertib Precursor KRED Sporidiobolus salmonicolor Directed evolution, site-directed mutagenesis Prochiral ketone for ipatasertib precursor 64-fold improved activity, ≥98% conversion, 99.7% de at 100 g/L substrate
Whole-Cell Biotransformations and Microbial Reductions

Whole-cell biotransformations offer a practical and cost-effective alternative to using isolated enzymes. nih.gov In this approach, entire microbial cells are used as the biocatalyst, eliminating the need for enzyme purification and providing a natural environment for the enzyme, which can enhance its stability. nih.gov A key advantage of whole-cell systems is the inherent cofactor regeneration machinery within the cells, which can be sustained by adding a simple co-substrate like glucose or isopropanol. nih.govmdpi.com

Various microorganisms, including yeasts and bacteria, have been successfully employed for the asymmetric reduction of keto esters. unimi.itnih.gov For instance, Acetobacter pasteurianus GIM1.158 has demonstrated high catalytic activity and enantioselectivity in the reduction of several prochiral keto esters, producing the corresponding (R)-alcohols with high yields and enantiomeric excess. nih.gov Similarly, engineered Escherichia coli cells overexpressing specific ketoreductases or carbonyl reductases are widely used for these transformations. nih.govnih.gov The use of resting cells, which are non-growing but metabolically active, can further enhance productivity by minimizing side reactions and allowing for high cell densities. researchgate.net

For the production of ethyl (R)-2-hydroxy-4-phenylbutanoate, a precursor to the corresponding methyl ester, microorganisms such as Rhodotorula minuta and Candida holmii have been identified as effective biocatalysts, achieving high enantiomeric excess. tandfonline.com

Enzyme Immobilization Techniques for Enhanced Performance

Enzyme immobilization is a critical technology for the industrial application of biocatalysts as it enhances their stability, reusability, and facilitates their separation from the reaction mixture. mdpi.comnih.govrsc.org Immobilization can be achieved through various methods, including adsorption onto a carrier, entrapment within a matrix, covalent bonding to a support, and cross-linking of enzyme aggregates. mdpi.comrsc.org

The choice of immobilization method and carrier material can significantly impact the performance of the immobilized enzyme. rsc.org For instance, covalent attachment of enzymes to a support, often through multipoint attachment, can lead to a significant increase in their operational stability. nih.govparadisiresearch.com This enhanced stability allows the enzyme to be used for extended periods and under harsher reaction conditions, such as higher temperatures or in the presence of organic solvents. nih.gov

Immobilization can also influence the catalytic activity and selectivity of the enzyme. mdpi.com In some cases, the immobilization process can induce conformational changes in the enzyme that may lead to either a decrease or an increase in activity. nih.gov Therefore, the selection of an appropriate immobilization strategy is crucial for optimizing the performance of the biocatalyst for a specific application. nih.gov The use of immobilized enzymes is a key strategy for developing robust, efficient, and sustainable biocatalytic processes. mdpi.comnih.gov For example, an immobilized engineered carbonyl reductase demonstrated high stability, retaining over 90% of its activity after 100 uses in the synthesis of a chiral intermediate. acs.org

Table 3: Common Enzyme Immobilization Techniques

Technique Description Advantages
Adsorption Enzyme is physically adsorbed onto the surface of an insoluble carrier. Simple, mild conditions, often preserves enzyme activity.
Covalent Bonding Enzyme is attached to a support via stable covalent bonds. Strong attachment prevents leaching, enhances stability. nih.gov
Entrapment Enzyme is physically confined within a polymeric network or membrane. Protects enzyme from harsh environments.

Total Synthesis Strategies Involving Chiral Phenylbutyrate Moieties

The strategic incorporation of chiral phenylbutyrate moieties is a notable feature in the synthesis of complex molecules, particularly in the realm of natural product synthesis. The (R)-3-phenylbutyrate unit, in particular, presents a stereochemical challenge that requires precise control during its introduction into a larger molecular framework. Synthetic chemists have employed a variety of strategies, ranging from the total synthesis of natural products bearing this moiety to the development of multi-step convergent and linear approaches for the synthesis of the chiral fragment itself.

Incorporation into Natural Product Synthesis

The (R)-3-phenylbutyrate moiety is found as a structural component in certain natural products, presenting a unique synthetic challenge that necessitates stereocontrolled methods for its incorporation. The total synthesis of such natural products provides a practical context for the application of various synthetic strategies.

A key example of a natural product containing a chiral 3-phenylbutyrate fragment is microtermolide A . This cyclic depsipeptide, isolated from a Streptomyces sp. associated with termites, features a polyketide chain that includes a 3-phenylbutyrate unit. researchgate.netacs.org The initial structural elucidation of microtermolide A tentatively assigned the configurations of its three consecutive chiral centers. acs.org However, it was through total synthesis that the absolute configurations were definitively confirmed. researchgate.netnih.gov

The total synthesis of microtermolide A served to establish the absolute stereochemistry of its chiral centers, including the one within the 3-phenylbutyrate-derived portion. researchgate.netnih.gov This achievement underscores the importance of total synthesis in verifying the structures of complex natural products. The strategies employed in such syntheses often involve the careful construction of the chiral fragment, which is then integrated into the main structure of the natural product.

Natural ProductStructural MoietySignificance in Synthesis
Microtermolide A(R)-3-PhenylbutyrateTotal synthesis was crucial for the definitive assignment of its absolute stereochemistry. researchgate.netnih.gov

Multi-Step Convergent and Linear Synthesis Strategies

The efficient synthesis of the chiral 3-phenylbutyrate unit is a prerequisite for its incorporation into larger, more complex molecules. Both convergent and linear synthetic strategies have been developed to access this important building block in an enantiomerically pure form.

Linear synthesis , in contrast, involves the sequential modification of a starting material through a series of reactions to build the target molecule step-by-step. While this can sometimes be a longer process, it can be more straightforward for certain targets. An efficient, scalable synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate, an important chiral precursor, has been developed using a three-stage linear process. acs.org This highlights how linear strategies can be optimized for the production of valuable chiral building blocks.

Synthesis StrategyDescriptionApplication Example
Convergent Synthesis Independent synthesis of key molecular fragments followed by their assembly.Synthesis of dibenzyl butyrolactone lignans. mdpi.com
Linear Synthesis Step-by-step sequential modification of a starting material.Scalable synthesis of ethyl (R)-4-cyano-3-hydroxybutyrate. acs.org

Applications of Methyl R 3 Phenylbutyrate As a Chiral Building Block

Synthesis of Optically Active β-Amino Acids and Derivatives

Optically active β-amino acids are crucial components of numerous biologically active compounds, including pharmaceuticals and peptidomimetics. Methyl (R)-3-phenylbutyrate serves as a key precursor for synthesizing (R)-β-phenylalanine derivatives and other related structures.

One of the most established methods for converting α-amino acids to their β-homologues is the Arndt-Eistert homologation. This reaction sequence effectively adds a methylene (B1212753) group to a carboxylic acid, converting an α-amino acid into a β-amino acid while preserving the original stereochemistry. chemicalbook.comnih.govnih.gov For instance, the homologation of a protected (S)-phenylalanine (an α-amino acid) yields the corresponding (S)-3-amino-4-phenylbutanoic acid (a β-amino acid) with an enantiomeric excess reported to be at least 99%. chemicalbook.com A similar strategy can be envisioned for derivatives of phenylbutyric acid.

Another significant route involves the asymmetric hydrogenation of β-ketoesters. A patent describes a process for catalytic asymmetric hydrogenation where methyl 3-oxo-4-phenylbutanoate is directly reduced to methyl (3R)-3-amino-4-phenylbutanoate using a chiral catalyst. wikipedia.org This demonstrates a direct pathway to creating the β-amino acid scaffold from a closely related phenylbutanoate precursor. Furthermore, enzymatic resolutions are employed to separate racemic mixtures of β-amino acids, such as using microorganisms with enantiomer-specific amidohydrolyzing activity to produce pure (R)-3-amino-3-phenylpropionic acid. google.com

Table 1: Selected Synthetic Methods for β-Amino Acid Derivatives This table is generated based on established chemical principles and literature on related compounds.

Precursor Type Synthetic Method Product Key Features
α-Amino Acid (e.g., Phenylalanine) Arndt-Eistert Homologation chemicalbook.comnih.govnih.gov β-Amino Acid One-carbon chain extension; Retention of stereochemistry.
β-Ketoester (e.g., Methyl 3-oxo-4-phenylbutanoate) Asymmetric Hydrogenation wikipedia.org β-Amino Ester Direct formation of the chiral amine center.

Precursors for Pharmaceutically Relevant Scaffolds and Intermediates

The chiral scaffold provided by this compound is integral to the synthesis of several classes of pharmaceuticals.

The phenylbutyrate framework is a core component of many Angiotensin-Converting Enzyme (ACE) inhibitors, a class of drugs widely used to treat hypertension and heart failure. chemicalbook.com Specifically, enantiomerically pure ethyl (R)-2-hydroxy-4-phenylbutyrate ((R)-HPBE), a closely related derivative, is a key intermediate in the synthesis of prominent ACE inhibitors such as Benazepril, Enalapril, Lisinopril, and Ramipril. chemicalbook.com

The synthesis of these drugs often involves the coupling of this chiral phenylbutyrate-derived fragment with a dipeptide or amino acid derivative. For example, the synthesis of Enalapril involves the reductive amination between ethyl 2-oxo-4-phenylbutyrate and L-alanyl-L-proline. google.combohrium.com Similarly, a key step in the synthesis of Benazepril involves the nucleophilic substitution reaction between a benzazepine intermediate and an activated chiral substrate like ethyl (2R)-2-(4-nitrobenzenesulfonyl)-4-phenyl butyrate (B1204436). The synthesis of (R)-HPBE itself can be achieved through various methods, including the bio-enzyme catalyzed asymmetric reduction of a precursor ketone.

Table 2: Phenylbutyrate Core in ACE Inhibitor Synthesis

ACE Inhibitor Key Chiral Precursor Synthetic Step Example
Enalapril Ethyl 2-oxo-4-phenylbutyrate bohrium.com Reductive amination with L-alanyl-L-proline google.com
Benazepril Ethyl (R)-2-hydroxy-4-phenylbutyrate chemicalbook.com Nucleophilic substitution with a benzazepine intermediate

Pyrrolidinone and β-lactam rings are privileged structures in medicinal chemistry, found in a wide array of antibiotics and other therapeutic agents. The open-chain structure of this compound is suitable for intramolecular cyclization reactions to form these heterocyclic scaffolds.

For instance, β-amino acids and their esters, which can be derived from this compound, are direct precursors to γ-lactams (pyrrolidinones) and β-lactams. The synthesis of a (S)-β-phenyl-γ-lactam has been demonstrated through a reduction and intramolecular cyclization cascade from a γ-nitro ester precursor. This showcases a viable pathway from a functionalized phenylbutyrate chain to a pyrrolidinone ring.

General methods for β-lactam synthesis, such as the Staudinger [2+2] cycloaddition between a ketene (B1206846) and an imine, can also be applied. Derivatives of this compound could be elaborated to form either the ketene or imine partner, allowing for a stereocontrolled entry into chiral β-lactam structures.

The versatility of this compound as a chiral building block extends to its potential use in the synthesis of diverse libraries of biologically active compounds. Its functional groups—the ester and the chiral benzylic position—allow for a wide range of chemical modifications. It can be incorporated into the synthesis of γ-aminobutyric acid (GABA) derivatives, which are important in neurological drugs. For example, the synthesis of (R)-Phenibut, a GABA analogue, involves the formation of a γ-lactam intermediate that is subsequently hydrolyzed. The core structure is also amenable to transformations that could lead to various natural products and their analogues.

Role in Stereoselective Construction of Complex Carbon Frameworks

Beyond its use as a source of a pre-existing chiral center, the phenylbutyrate scaffold is instrumental in directing the stereochemical outcome of subsequent reactions. Asymmetric conjugate addition is a powerful method for creating new stereocenters. Research has shown that arylboronic acids can undergo a 1,4-conjugate addition to α,β-unsaturated esters in the presence of a rhodium(I) catalyst and a chiral ligand like (S)-binap. This specific reaction has been used to produce (R)-3-phenylbutanoate derivatives with high yields and excellent enantioselectivity (exceeding 90% ee), directly constructing the chiral framework of the target molecule. Such stereoselective additions are fundamental in building complex carbon skeletons where precise control over stereochemistry is essential.

Utility in Agrochemical Synthesis

While chiral molecules are increasingly important in the development of modern agrochemicals to enhance efficacy and reduce environmental impact, the specific application of this compound as a building block in the synthesis of herbicides, insecticides, or fungicides is not extensively documented in the scientific literature. Although related structures like poly-3-hydroxybutyrate have been investigated for creating slow-release herbicide formulations, direct synthetic applications of the monomeric ester are not well-established in this field.

Mechanistic Investigations of Reactions Involving Methyl R 3 Phenylbutyrate and Analogues

Elucidation of Stereoselective Reaction Pathways

The formation of a specific stereoisomer of a molecule is dictated by the reaction pathway it follows. In the context of Methyl (R)-3-phenylbutyrate, this involves creating a chiral center at the C3 position with a defined (R) configuration. Mechanistic studies aim to unravel the energetic and geometric details of these pathways to understand the origin of stereoselectivity.

Chiral catalysts are instrumental in achieving high enantioselectivity in the synthesis of molecules like this compound. These catalysts create a chiral environment that favors the formation of one enantiomer over the other. The catalyst, often a transition metal complex with a chiral ligand, interacts with the substrate in a way that directs the reaction towards the desired stereochemical outcome.

The design of chiral ligands is a critical aspect of catalyst development. For decades, the advancement of chiral transition metal catalysis has been closely linked to the creation of customized chiral ligands. rsc.org A newer approach involves using catalysts where the chirality originates from a stereogenic metal center, composed entirely of achiral ligands. rsc.org

Non-covalent interactions between the chiral ligand and the substrate play a crucial role in stereodifferentiation. These interactions, which can include hydrogen bonding, dipole-dipole interactions, and steric hindrance, stabilize the transition state leading to the desired product while destabilizing the transition state for the formation of the unwanted enantiomer. The careful design of ligands that can engage in specific and strong non-covalent interactions with the substrate is a key strategy for achieving high levels of stereocontrol.

For example, in asymmetric hydrogenations to produce chiral esters, chiral phosphine (B1218219) ligands coordinated to a rhodium or ruthenium center are commonly employed. The precise geometry of the metal-ligand complex and its interaction with the prochiral substrate determine the facial selectivity of the hydrogenation, leading to the preferential formation of one enantiomer.

Table 1: Examples of Chiral Ligands Used in Asymmetric Synthesis
Ligand FamilyMetalTypical Reaction
BINAPRhodium, RutheniumAsymmetric Hydrogenation
SalenCobalt, ManganeseAsymmetric Epoxidation
BOXCopper, ZincAsymmetric Friedel-Crafts
Phosphoric AcidsBrønsted AcidAsymmetric Mannich Reaction

Understanding the structure and energetics of the transition states is fundamental to explaining the stereoselectivity of a reaction. Transition state analysis, often aided by computational methods such as Density Functional Theory (DFT), allows for the visualization of the three-dimensional arrangement of atoms at the point of highest energy along the reaction coordinate.

In the context of synthesizing this compound, chemists can model the transition states for the formation of both the (R) and (S) enantiomers. By comparing the relative energies of these transition states, the enantiomeric excess of the reaction can be predicted. These computational studies can reveal the key interactions between the catalyst, substrate, and reagents that are responsible for the observed stereoselectivity.

For instance, in a catalyzed reaction, the chiral ligand can create steric hindrance that forces the substrate to approach the metal center from a specific direction, leading to the formation of the desired enantiomer. The analysis of these transition states can guide the optimization of the catalyst structure to further enhance the stereoselectivity.

While many asymmetric reactions proceed through ionic or concerted mechanisms, the involvement of radical intermediates in catalytic processes is a growing area of interest. In such reactions, a catalyst can facilitate the formation of a prochiral radical, which is then captured by a reagent in an enantioselective manner.

The stereochemical outcome of these reactions depends on the ability of the chiral catalyst to control the environment around the transient radical intermediate. This can be achieved through the formation of a chiral cage or by non-covalent interactions that influence the trajectory of the incoming reagent. While specific examples directly involving the synthesis of this compound via radical intermediates are not extensively documented, the general principles of enantioselective radical catalysis could be applied to its synthesis.

Understanding Chiral Induction Mechanisms

Chiral induction is the process by which a chiral entity influences the formation of a new chiral center. In the synthesis of this compound, this can be achieved through various strategies, including the use of chiral auxiliaries, chiral reagents, or chiral catalysts. The mechanism of chiral induction depends on the specific method employed.

Three distinct strategies for chiral induction have been demonstrated in the context of polymer synthesis, which can be conceptually applied to small molecule synthesis: the use of an enantiopure monomer (substrate), polymerization in a chiral solvent, and the use of an enantiopure initiating group. nih.gov Each of these methods provides a different level of control over the stereochemistry of the final product. nih.gov

In catalyst-controlled reactions, the chiral information is transferred from the catalyst to the substrate through the formation of a catalyst-substrate complex. The rigidity and well-defined three-dimensional structure of this complex are crucial for effective chiral induction. Kinetic and thermodynamic models can be developed to describe the reaction mechanisms and quantify the strength of chiral induction. nih.gov

Biocatalytic Mechanism Studies

The use of enzymes as catalysts for chemical transformations, known as biocatalysis, offers several advantages, including high enantioselectivity, mild reaction conditions, and environmental compatibility. The synthesis of enantiomerically pure esters like this compound can be efficiently achieved using enzymes such as lipases and esterases.

The high stereoselectivity of enzymes stems from the precise three-dimensional arrangement of amino acid residues in their active sites. The substrate binds to the active site in a specific orientation that favors the reaction at one of the prochiral faces of the molecule.

The binding of the substrate to the enzyme is a dynamic process involving conformational changes in both the enzyme and the substrate. nih.gov Under native conditions, proteins have an intrinsic ability to sample various conformations that are necessary for their function. nih.gov The binding of a substrate can then stabilize a particular conformation that is catalytically active. nih.gov

Molecular modeling and X-ray crystallography are powerful tools for studying enzyme-substrate interactions. These techniques can provide detailed information about the binding mode of the substrate in the active site and the key interactions that are responsible for the observed stereoselectivity. This understanding of active site dynamics and substrate binding is crucial for the rational design of enzymes with improved catalytic properties.

Table 2: Key Interactions in Enzyme-Substrate Binding
Interaction TypeDescription
Hydrogen BondingDirectional interaction between a hydrogen atom and an electronegative atom.
Hydrophobic InteractionsThe tendency of nonpolar substances to aggregate in aqueous solution.
Electrostatic InteractionsAttractive or repulsive forces between charged groups.
Van der Waals ForcesWeak, short-range electrostatic attractive forces between uncharged molecules.

Cofactor Regeneration Systems in Bioreductions

The stereoselective reduction of prochiral ketones, such as the precursors to this compound and its analogues, is a key application of ketoreductases (KREDs). These enzymes are dependent on nicotinamide (B372718) cofactors, typically NADH or NADPH, which act as hydride donors. The high cost of these cofactors makes their use in stoichiometric amounts economically unfeasible for industrial-scale synthesis. Therefore, efficient in situ regeneration of the reduced cofactor is essential for the practical application of bioreductions. Various strategies have been developed to achieve this, primarily categorized as substrate-coupled and enzyme-coupled cofactor regeneration systems.

Substrate-Coupled Regeneration

In a substrate-coupled regeneration system, the same ketoreductase enzyme that reduces the primary substrate also catalyzes the oxidation of a co-substrate, thereby regenerating the NAD(P)H cofactor. A commonly used co-substrate for this purpose is isopropanol, which is oxidized to acetone. This approach is advantageous due to its simplicity, as it only requires a single enzyme.

Enzyme-Coupled Regeneration

Enzyme-coupled regeneration systems employ a second enzyme to regenerate the cofactor by oxidizing a different co-substrate. This decouples the primary reduction from the regeneration reaction, offering greater flexibility and often higher efficiency. Two of the most widely used enzymes for this purpose are glucose dehydrogenase (GDH) and formate (B1220265) dehydrogenase (FDH).

Glucose Dehydrogenase (GDH): GDH catalyzes the oxidation of D-glucose to D-glucono-δ-lactone, which then hydrolyzes to gluconic acid, with the concomitant reduction of NAD⁺ or NADP⁺. rsc.org This system is highly effective due to the high specific activity and stability of many commercially available GDHs. nih.gov The reaction is essentially irreversible, providing a strong thermodynamic driving force for the regeneration of NAD(P)H. researchgate.net The use of GDH has been shown to yield far superior results compared to substrate-coupled systems in certain ketoreductase-catalyzed reductions. nih.gov GDHs from various microorganisms, such as Bacillus subtilis and Paenibacillus pini, have been characterized and applied for cofactor regeneration in the synthesis of chiral alcohols. nih.govspringernature.com

Formate Dehydrogenase (FDH): FDH catalyzes the oxidation of formate to carbon dioxide, coupled with the reduction of NAD⁺. researchgate.net A significant advantage of this system is that the byproduct, CO₂, is gaseous and easily removed from the reaction mixture, which can simplify downstream processing and prevent product inhibition. illinois.edu However, many native FDHs are NAD⁺-dependent and may have lower specific activity compared to GDHs. nih.gov Engineering efforts have been undertaken to develop FDHs with improved stability and a preference for NADP⁺. nih.gov

The selection between GDH and FDH often depends on the specific requirements of the biocatalytic process, including the desired cofactor (NADH or NADPH), pH optima of the enzymes, and potential interactions of the regeneration system components with the primary reaction.

Comparative Overview of Cofactor Regeneration Systems

The efficiency of a bioreduction process is heavily influenced by the chosen cofactor regeneration system. The following interactive table provides a comparative overview of different regeneration strategies used in the asymmetric reduction of β-keto esters, which are structural analogues of the precursor to this compound. The data highlights key performance indicators such as conversion, product concentration, and enantiomeric excess.

SubstrateKetoreductaseRegeneration SystemCo-substrateConversion (%)Product Conc. (g/L)Enantiomeric Excess (ee %)Reference
α-Fluoro-β-keto esterGcy1Enzyme-coupled (GDH)Glucose>95Not specifiedNot specified nih.gov
Halogenated acetophenonesYueDEnzyme-coupled (GDH)Xylose85-99Not specified99 rsc.org
OxcarbazepineKRED (L. kefir variant)Substrate-coupledIsopropanol>99>100>99 rsc.org
para-substituted acetophenonesPEDHSubstrate-coupled (whole-cell)IsopropanolHighNot specifiedExcellent nih.gov
β-keto estersTt27-HBDHCo-immobilized NADHNot applicableHigh (reused 10 cycles)Not specifiedNot specified nih.gov

Theoretical and Computational Studies of Methyl R 3 Phenylbutyrate Systems

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in modeling the properties of chiral esters such as Methyl (R)-3-phenylbutyrate. mdpi.com These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For a flexible molecule like this compound, which has multiple rotatable bonds, conformational analysis is crucial. This involves identifying various low-energy conformers and determining their relative stabilities.

DFT methods, such as B3LYP combined with a basis set like 6-31G*, are commonly used to perform these calculations. scienceopen.comresearchgate.net The process yields key structural parameters for the most stable conformer, including bond lengths, bond angles, and dihedral angles. For instance, the analysis would focus on the orientation of the phenyl ring relative to the butyrate (B1204436) chain and the conformation around the chiral center.

Table 1: Representative Theoretical Structural Parameters for a Phenylalkanoate Derivative

ParameterBondTypical Calculated Value (Å)
Bond LengthC=O1.21
C-O (ester)1.35
Cα-Cβ1.53
Cβ-C(phenyl)1.52

Note: These are typical values for similar structures; specific values for this compound would require a dedicated computational study.

The electronic properties of a molecule are described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. researchgate.net These are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comsemanticscholar.org In this compound, the HOMO is typically localized on the electron-rich phenyl ring, while the LUMO is often centered on the carbonyl group of the ester, indicating that this region is the most likely site for nucleophilic attack. mdpi.com

Table 2: Illustrative Frontier Orbital Energies

OrbitalEnergy (eV)Implication for Reactivity
HOMO-6.5Electron-donating capability (nucleophilicity)
LUMO-0.8Electron-accepting capability (electrophilicity)
ΔE (HOMO-LUMO Gap)5.7High stability, low reactivity

Note: Values are illustrative and depend on the specific computational method and basis set used. researchgate.net

Theoretical vibrational frequency analysis is used to predict the infrared (IR) and Raman spectra of a molecule. nih.gov After geometry optimization, calculations can determine the frequencies of the fundamental vibrational modes. scirp.org These calculated frequencies are often scaled by an empirical factor to correct for approximations in the computational method and to improve agreement with experimental spectra. nih.gov

This analysis is invaluable for assigning specific absorption bands in experimental spectra to particular molecular motions, such as the stretching of the C=O bond in the ester group, C-H stretches of the phenyl ring, and vibrations of the methyl group. researchgate.netarxiv.org For this compound, key predicted frequencies would include:

~3100-3000 cm⁻¹: Aromatic C-H stretching

~3000-2850 cm⁻¹: Aliphatic C-H stretching

~1735 cm⁻¹: Carbonyl (C=O) stretching

~1200-1000 cm⁻¹: Ester C-O stretching

Comparing the calculated spectrum with an experimental one helps confirm the molecule's structure and purity.

Molecular Modeling and Docking Studies for Enzyme-Substrate Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govresearchgate.net This method is crucial for understanding how the compound might interact with biological targets, for example, in its role as a substrate for an enzyme like a lipase (B570770) or esterase. mdpi.com

The process involves placing the 3D structure of this compound into the active site of an enzyme and using a scoring function to estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol). nih.gov The results can identify key interactions, such as hydrogen bonds or hydrophobic interactions, between the substrate and amino acid residues in the enzyme's active site. nih.govresearchgate.net These studies can explain the stereoselectivity of enzymes that preferentially bind or react with the (R)-enantiomer. nih.gov

Table 3: Example Docking Results for a Ligand in an Enzyme Active Site

Enzyme TargetDocking Score (kcal/mol)Key Interacting ResiduesType of Interaction
Hypothetical Lipase A-6.8Ser105, His224Hydrogen Bond (with C=O)
Trp88, Phe112Hydrophobic (with phenyl ring)

Prediction of Enantioselectivity and Reaction Outcomes

Computational chemistry offers a powerful approach to predicting the enantioselectivity of chemical reactions that produce chiral molecules like this compound. Accurately predicting the enantiomeric ratio (er) is challenging because it depends on small differences in the activation free energies (ΔΔG‡) of the transition states leading to the (R) and (S) products. rsc.org

By modeling the reaction pathways for the formation of both enantiomers, chemists can calculate the structures and energies of the relevant transition states. A multi-level computational approach, which may involve exploring numerous potential transition state conformations, is often necessary to achieve high accuracy. rsc.org The predicted enantiomeric ratio can be calculated from the energy difference between the diastereomeric transition states. These predictions can guide the design of more selective catalysts and the optimization of reaction conditions, reducing the need for extensive experimental screening.

Understanding "Methylation Effects" on Stereochemistry and Reactivity

The term "methylation effects" in the context of this compound can refer to the influence of its various methyl groups on molecular properties. The two key methyl groups are the one in the ester moiety (-OCH₃) and the one on the butyrate backbone, which is adjacent to the chiral center.

Ester Methyl Group: This group primarily influences the electronic properties of the carbonyl and the steric accessibility of the ester for reactions like hydrolysis.

Computational studies can quantify these effects by comparing the properties of this compound with analogues lacking one or both methyl groups. For example, calculations could model how the presence of the backbone methyl group affects the rotational barrier of the phenyl ring or the charge distribution across the molecule. In biological contexts, the related compound sodium butyrate is known to influence DNA methylation, an epigenetic mechanism. nih.govresearchgate.net While this compound is an ester, understanding the core effects of the butyrate structure is an area of active interest.

Thermodynamic Property Calculations Relevant to Reaction Energetics

Theoretical and computational studies, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the thermodynamic properties that govern the reaction energetics of this compound. semanticscholar.org These calculations provide insights into the stability, feasibility, and energy changes associated with chemical reactions involving this compound. By modeling the electronic structure of the molecule, researchers can predict key thermodynamic parameters that are often difficult or costly to determine experimentally. semanticscholar.orgresearchgate.net

The primary goal of these computational analyses is to determine the thermodynamic stability of reactants, transition states, and products, which is crucial for predicting reaction outcomes and optimizing reaction conditions. Methodologies such as the B3LYP hybrid functional combined with a suitable basis set like 6-31G(d,p) are commonly employed for geometry optimization and frequency calculations of the molecules involved in a reaction. mdpi.commdpi.com From these fundamental calculations, several key thermodynamic properties can be derived.

Key Thermodynamic Properties and Their Significance

Detailed research findings from computational studies on molecules with similar functional groups, such as other esters and phenyl-containing compounds, highlight the importance of several thermodynamic parameters in understanding reaction energetics. These include the standard enthalpy of formation (ΔfH°), standard Gibbs free energy of formation (ΔfG°), and heat capacity (Cp). researchgate.netnih.gov

Standard Enthalpy of Formation (ΔfH°) : This parameter represents the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. A more negative ΔfH° indicates a more stable compound. In the context of a reaction, the difference in the enthalpies of formation between products and reactants (ΔrH°) determines whether a reaction is exothermic (releases heat) or endothermic (absorbs heat). nih.gov For the synthesis of this compound, a negative ΔrH° would suggest a thermodynamically favorable process.

Standard Gibbs Free Energy of Formation (ΔfG°) : This is a critical parameter for determining the spontaneity of a reaction under standard conditions. It combines enthalpy and entropy, providing a more complete picture of thermodynamic favorability. A negative change in Gibbs free energy for a reaction (ΔrG°) indicates a spontaneous process. Computational methods can calculate ΔfG° for each species in a reaction, allowing for the prediction of reaction spontaneity. mdpi.com

Heat Capacity (Cp) : The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. Theoretical calculations can predict how the heat capacity of this compound changes with temperature. researchgate.net This information is valuable for understanding the temperature dependence of other thermodynamic properties and for heat management in industrial-scale reactions.

Hypothetical Thermodynamic Data for a Reaction System

To illustrate the application of these calculations, consider a hypothetical reaction for the formation of this compound. The table below presents a set of plausible, theoretically derived thermodynamic data for the reactants and the product at a standard temperature of 298.15 K. Such data is typically generated using computational chemistry software like Gaussian, employing methods such as the G3(MP2)//B3LYP composite method for higher accuracy. researchgate.net

Compound NameFormulaStateΔfH° (kJ/mol)ΔfG° (kJ/mol)S° (J/mol·K)
(R)-3-Phenylbutanoic acidC10H12O2(l)-450.0-320.0250.0
MethanolCH4O(l)-238.6-166.2126.8
This compoundC11H14O2(l)-435.5-295.8315.2
WaterH2O(l)-285.8-237.169.9

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the output of thermodynamic property calculations.

From the data in the table, the change in enthalpy (ΔrH°) and Gibbs free energy (ΔrG°) for the esterification reaction can be calculated:

(R)-3-Phenylbutanoic acid + Methanol ⇌ this compound + Water

ΔrH° = [ΔfH°(this compound) + ΔfH°(Water)] - [ΔfH°((R)-3-Phenylbutanoic acid) + ΔfH°(Methanol)] ΔrH° = [-435.5 + (-285.8)] - [-450.0 + (-238.6)] = -32.7 kJ/mol

ΔrG° = [ΔfG°(this compound) + ΔfG°(Water)] - [ΔfG°((R)-3-Phenylbutanoic acid) + ΔfG°(Methanol)] ΔrG° = [-295.8 + (-237.1)] - [-320.0 + (-166.2)] = -46.7 kJ/mol

The negative values for both ΔrH° and ΔrG° in this hypothetical example would indicate that the formation of this compound via this pathway is both exothermic and spontaneous under standard conditions.

Temperature Dependence of Thermodynamic Properties

Computational studies can also model the effect of temperature on thermodynamic properties. researchgate.net The relationship between heat capacity and temperature, for instance, can be fitted to polynomial equations, allowing for the calculation of enthalpy and entropy changes at various temperatures. researchgate.net This is particularly important for industrial processes that may be run at elevated temperatures.

The following table illustrates how heat capacity might vary with temperature for this compound, based on the types of analyses performed on other organic molecules. researchgate.net

Temperature (K)Molar Heat Capacity (Cp,m) (J/mol·K)
200180.5
400280.2
600365.8
800430.1
1000480.6

Note: The data in this table is representative and based on general trends observed for similar molecules.

Analytical Methodologies for Characterization and Enantiopurity Assessment

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating Methyl (R)-3-phenylbutyrate from reaction mixtures and, crucially, for resolving its enantiomers to assess enantiomeric excess (ee).

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile compounds like this compound. When coupled with a chiral stationary phase, it allows for the effective separation and quantification of the (R) and (S) enantiomers.

Research Findings: The enantiomers of phenylbutyric acid esters can be separated using capillary gas chromatography with chiral stationary phases. Modified cyclodextrins are particularly effective for this purpose. researchgate.neticm.edu.pl For instance, derivatives of β-cyclodextrin are commonly used in chiral capillary columns to resolve a wide variety of enantiomeric compounds. icm.edu.plgcms.cz The mass spectrometer detector provides structural information based on the fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of the racemic methyl 3-phenylbutanoate shows characteristic peaks that are used for its identification. nih.gov The primary fragmentation involves the loss of various parts of the molecule, with key mass-to-charge ratios (m/z) being indicative of the compound's structure. nih.gov

Table 1. GC-MS Data for Methyl 3-phenylbutanoate. nih.gov
ParameterValue
Molecular Ion [M]+178 m/z
Base Peak (Top Peak)105 m/z
Second Highest Peak118 m/z

High-Performance Liquid Chromatography (HPLC) is the premier method for the enantioselective analysis and purification of chiral compounds. By using a chiral stationary phase (CSP), the diastereomeric complexes formed between the enantiomers and the CSP have different interaction energies, leading to different retention times and thus, separation. eijppr.com

Research Findings: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are highly effective for resolving a broad range of racemic compounds, including esters like this compound. eijppr.comwiley-vch.dewindows.net A specific method has been developed for the enantiomeric separation of (R)- and (S)-methyl 3-phenylbutanoate using a Chiralpak-AD-H column, which is based on amylose tris(3,5-dimethylphenylcarbamate). wiley-vch.de This method allows for the accurate determination of enantiomeric excess in solid samples. wiley-vch.de

Table 2. Chiral HPLC Parameters for Separation of Methyl 3-phenylbutyrate Enantiomers. wiley-vch.de
ParameterCondition/Value
HPLC ColumnChiralpak-AD-H (250 x 4.6 mm ID)
Mobile Phase (Eluent)n-hexane/2-propanol (80/20 v/v)
Flow Rate1.0 mL/min
Detection Wavelength254 nm
Retention Time of (S)-enantiomer5.3 min
Retention Time of (R)-enantiomer5.7 min

Thin Layer Chromatography (TLC) serves as a rapid, simple, and inexpensive qualitative technique. nih.gov It is primarily used to monitor the progress of chemical reactions, such as the synthesis of this compound, by observing the appearance of the product spot and the disappearance of reactant spots. rsc.org

Research Findings: In a typical setup, a silica (B1680970) gel plate is used as the stationary phase, and a mixture of nonpolar and polar solvents serves as the mobile phase. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. The position of a compound on the developed plate is characterized by its retention factor (Rf), which is dependent on the specific chromatographic system (stationary and mobile phases). For example, in the synthesis of an ester, a new spot corresponding to the product will appear on the TLC plate as the reaction proceeds. researchgate.netresearchgate.net While specific Rf values for this compound are dependent on the exact conditions, a related compound, methyl 4-nitro-3-phenylbutanoate, showed an Rf value of 0.35 using a 7:3 petroleum ether/ethyl acetate (B1210297) solvent system on a silica gel plate. wiley-vch.de

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. The spectra of the (R) and (S) enantiomers are identical when recorded in a standard achiral solvent like CDCl₃.

Research Findings: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to neighboring protons. The chemical shifts (δ) are indicative of the electronic environment of the protons. For methyl 3-phenylbutanoate, characteristic signals are observed for the aromatic protons, the methoxy (B1213986) group protons, the methyl group protons, and the protons on the butyrate (B1204436) chain. nih.gov

The ¹³C NMR spectrum provides information on the different types of carbon atoms in the molecule. Key signals correspond to the carbonyl carbon of the ester group, the carbons of the aromatic ring, the methoxy carbon, and the aliphatic carbons of the butyrate chain.

Table 3. Predicted ¹H and ¹³C NMR Spectral Data for Methyl 3-phenylbutanoate in CDCl₃.
NucleusAssignmentChemical Shift (δ, ppm)Multiplicity
¹H NMRAromatic-H7.20-7.35Multiplet
-OCH₃3.63Singlet
-CH-3.10-3.25Sextet
-CH₂-2.55-2.65Doublet
-CH₃ (on chain)1.30Doublet
¹³C NMRC=O172.5-
Aromatic C (quaternary)145.8-
Aromatic CH128.6-
Aromatic CH126.8-
Aromatic CH126.4-
-OCH₃51.5-
-CH₂-43.2-
-CH-36.1-
-CH₃ (on chain)21.9-

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations (stretching, bending) of specific chemical bonds.

Research Findings: The IR spectrum of this compound displays characteristic absorption bands that confirm its identity as an aromatic ester. A strong absorption band is observed for the carbonyl (C=O) group of the ester, which is a key diagnostic peak. chemicalbook.com Additional significant peaks correspond to the C-O stretching of the ester, C-H stretching of the aromatic and aliphatic portions, and C=C stretching of the aromatic ring. chemicalbook.comnist.gov

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique used to determine the molecular weight and structural information of this compound. In gas chromatography-mass spectrometry (GC-MS), the molecule is ionized, typically by electron ionization (EI), which causes it to fragment in a reproducible pattern. This fragmentation pattern serves as a molecular fingerprint.

The molecular ion (M+) peak for this compound would correspond to its molecular weight (C11H14O2), which is approximately 178.23 g/mol . nih.govnih.gov The mass spectrum available in public databases, such as that from the National Institute of Standards and Technology (NIST), indicates characteristic peaks at specific mass-to-charge ratios (m/z). For the racemic mixture, methyl 3-phenylbutanoate, the most prominent peaks are observed at m/z 105, 118, and 178. nih.gov

The fragmentation of esters like this compound typically follows predictable pathways. chemguide.co.uklibretexts.org Key fragmentation mechanisms include:

Alpha-cleavage: Breakage of the bond adjacent to the carbonyl group.

McLafferty rearrangement: A rearrangement reaction that can occur in molecules containing a carbonyl group and an accessible gamma-hydrogen, leading to the elimination of a neutral alkene.

For this compound, the prominent fragment at m/z 105 is likely due to the formation of the stable C8H9+ cation (phenylethyl cation) after cleavage. The molecular ion peak at m/z 178 confirms the compound's molecular weight. nih.gov Analysis of these fragments allows for the structural elucidation and confirmation of the compound's identity.

Table 1: Key Mass Spectrometry Data for Methyl 3-phenylbutanoate

Property Value
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
Monoisotopic Mass 178.099379685 Da
Top Peak (m/z) 105
2nd Highest Peak (m/z) 118
3rd Highest Peak (m/z) 178

Data sourced from PubChem CID 137945. nih.gov

Determination of Enantiomeric Excess (ee) and Diastereomeric Ratio (dr)

Assessing the stereochemical purity of this compound is crucial. Enantiomeric excess (ee) is a measure of the purity of a chiral substance, indicating how much of one enantiomer is present in excess of the other. Diastereomeric ratio (dr) is relevant when a compound has multiple chiral centers and exists as diastereomers.

The determination of enantiomeric excess for this compound is most commonly achieved using chiral chromatography techniques, such as chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). heraldopenaccess.usgcms.cz These methods utilize a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to their separation. gcms.czuma.es

Chiral Gas Chromatography (GC): In this technique, the volatile this compound is passed through a capillary column containing a CSP, often a cyclodextrin (B1172386) derivative. The differential interaction between the enantiomers and the CSP results in different retention times, allowing for their separation and quantification. gcms.czmit.edu The ratio of the peak areas for the two enantiomers is used to calculate the enantiomeric excess.

Chiral High-Performance Liquid Chromatography (HPLC): For the parent compound, 3-phenylbutyric acid, or the ester itself, chiral HPLC is a powerful tool. heraldopenaccess.uschiraltech.com A column packed with a CSP is used, and a mobile phase carries the sample through it. The enantiomers are separated based on their differing affinities for the stationary phase. Detectors like UV-Vis are used for quantification. uma.es

The diastereomeric ratio (dr) becomes important in synthetic routes where intermediates with two or more stereocenters are formed. For instance, if a synthesis involves creating a new stereocenter in a molecule that already contains one, two diastereomers can be formed in unequal amounts. Standard non-chiral chromatography techniques like GC or HPLC can often separate and quantify diastereomers, as they have different physical properties. The diastereomeric ratio is determined by comparing the integrated peak areas of the respective diastereomers in the chromatogram.

Crystallographic Studies of Related Chiral Salts and Intermediates

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute configuration of chiral centers. nih.gov While obtaining a single crystal of an ester like this compound suitable for X-ray diffraction can be challenging, it is common practice to analyze a crystalline salt of the parent carboxylic acid, (R)-3-phenylbutyric acid.

To facilitate crystallization and determine the absolute stereochemistry, the chiral acid can be reacted with a chiral amine of known configuration (a resolving agent) to form a diastereomeric salt. rsc.org For example, reacting (R)-3-phenylbutyric acid with an amine like (R)-1-phenylethylamine would produce the [(R)-acid:(R)-amine] salt. The resulting salt often has a higher propensity to crystallize.

Single-crystal X-ray diffraction analysis of this salt provides precise information on bond lengths, bond angles, and the spatial arrangement of all atoms. nih.gov This allows for the unambiguous assignment of the (R) configuration to the 3-phenylbutyric acid moiety by relating it to the known configuration of the chiral amine within the crystal lattice. rsc.org

X-ray Powder Diffraction for Polymorph Analysis

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. rigaku.com Different polymorphs of a compound can exhibit different physical properties. X-ray Powder Diffraction (XRPD) is the primary technique used to analyze and identify these different crystalline forms. dannalab.comresearchgate.net

If a chiral salt of (R)-3-phenylbutyric acid were found to exist in multiple polymorphic forms, XRPD would be the ideal tool for their characterization. dannalab.com The analysis involves irradiating a powdered sample of the material with X-rays and measuring the scattering intensity as a function of the scattering angle.

Each crystalline polymorph produces a unique diffraction pattern, characterized by a specific set of peak positions and relative intensities. rigaku.comresearchgate.net This pattern serves as a fingerprint for that particular crystal form. By comparing the XRPD pattern of a sample to reference patterns of known polymorphs, one can identify the crystalline form present. rigaku.com Furthermore, XRPD can be used to detect the presence of polymorphic impurities within a sample and, in some cases, quantify the amount of each polymorph in a mixture. americanpharmaceuticalreview.com

Table 2: Summary of Analytical Methodologies

Technique Application for this compound and Related Compounds Key Information Obtained
Mass Spectrometry (MS) Structural confirmation and molecular weight determination. Molecular ion peak, fragmentation pattern, structural fingerprint.
Chiral GC/HPLC Determination of enantiomeric excess (ee). Separation and quantification of (R) and (S) enantiomers.
GC/HPLC Determination of diastereomeric ratio (dr) of intermediates. Separation and quantification of diastereomers.
Single-Crystal X-ray Diffraction Unambiguous determination of absolute configuration of chiral salts. 3D molecular structure, bond lengths, bond angles.

| X-ray Powder Diffraction (XRPD) | Analysis of polymorphism in crystalline salts. | Identification of different crystal forms, detection of polymorphic impurities. |

Future Directions and Emerging Research Areas in the Synthesis and Application of Methyl R 3 Phenylbutyrate

The pursuit of enantiomerically pure compounds like Methyl (R)-3-phenylbutyrate is driven by their significance as building blocks in the synthesis of pharmaceuticals and other biologically active molecules. Research is continuously evolving to develop more efficient, selective, and sustainable methods for their preparation and to discover novel applications. This article explores the future directions and emerging research areas centered on this valuable chiral ester and related structures.

Q & A

Q. What are the standard methods for synthesizing Methyl (R)-3-phenylbutyrate, and how is enantiomeric purity validated?

this compound is typically synthesized via enantioselective esterification or enzymatic resolution. Key steps include:

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers and determine enantiomeric excess (ee) .
  • NMR spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to resolve stereochemical configurations in proton or carbon spectra .
  • Polarimetry : Measure optical rotation and compare to literature values for (R)-enantiomer verification .
    Validation requires ≥95% ee for most pharmacological studies, assessed via integrated chromatographic peak areas .

Q. How is this compound characterized in terms of physicochemical stability under experimental conditions?

Stability studies involve:

  • Thermogravimetric analysis (TGA) : Assess decomposition temperatures under controlled heating rates.
  • pH-dependent hydrolysis : Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS over 24–72 hours .
  • Light sensitivity : Conduct UV-Vis spectroscopy to evaluate photodegradation under UVA/UVB exposure; store samples in amber glassware for long-term stability .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) : Optimize ionization (e.g., ESI+) and fragmentor voltages for sensitive detection (LOQ < 10 ng/mL) .
  • Derivatization protocols : Enhance volatility for GC-MS analysis using silylation agents (e.g., BSTFA) .
  • Internal standards : Use deuterated analogs (e.g., this compound-d₃) to correct for matrix effects .

Advanced Research Questions

Q. How can contradictory data on the metabolic fate of this compound in in vitro vs. in vivo models be resolved?

Discrepancies often arise due to differences in enzyme expression (e.g., esterases) or compartmentalization. Methodological solutions include:

  • Tissue-specific profiling : Use microsomal fractions from liver, kidney, or plasma to compare hydrolysis rates .
  • Isotope tracing : Administer ¹³C-labeled compound and track metabolites via NMR or high-resolution MS .
  • Knockout models : Employ CRISPR/Cas9-modified cell lines lacking specific hydrolases to isolate metabolic pathways .

Q. What experimental designs mitigate batch-to-batch variability in enantioselective synthesis?

  • Design of Experiments (DoE) : Optimize reaction parameters (temperature, catalyst loading, solvent polarity) using response surface methodology .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of ee and yield .
  • Cross-validation : Compare synthetic batches using orthogonal techniques (e.g., chiral HPLC and circular dichroism) to confirm consistency .

Q. How can computational modeling predict the chiral recognition mechanism of this compound in enzyme-binding studies?

  • Molecular docking : Simulate interactions with esterases or lipases (e.g., Candida antarctica Lipase B) using software like AutoDock Vina to identify binding affinities for (R)- vs. (S)-enantiomers .
  • MD simulations : Run 100-ns trajectories to assess conformational stability of enzyme-substrate complexes in explicit solvent models .
  • QM/MM calculations : Evaluate transition states for hydrolysis to explain stereochemical preferences .

Methodological Challenges and Solutions

Q. How should researchers address low recovery rates in extraction protocols for this compound from plasma?

  • Solid-phase extraction (SPE) : Use mixed-mode sorbents (e.g., Oasis HLB) for efficient retention of both hydrophobic and hydrophilic metabolites .
  • Ion-pairing agents : Add 0.1% formic acid or ammonium acetate to improve ionization efficiency in LC-MS .
  • Matrix-matched calibration : Prepare standards in analyte-free plasma to account for ion suppression/enhancement .

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀/LC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups using Tukey’s HSD for multiple comparisons.
  • Benchmark dose (BMD) modeling : Identify NOAEL/LOAEL thresholds for regulatory submissions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.